2-(Benzyloxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur in the ring. The compound you mentioned seems to be a complex organic molecule that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazepan ring, the furan ring, and the benzyloxy group . Detailed structural analysis would require techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heteroatoms (oxygen in the furan ring, nitrogen and sulfur in the thiazepan ring) and the benzyloxy group . These groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar heterocyclic rings and the benzyloxy group could impact its solubility, boiling point, melting point, and other physical-chemical properties .Mechanism of Action
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-18(14-21-13-15-5-2-1-3-6-15)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h1-7,11,17H,8-10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMPBAVNRWNPEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)COCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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